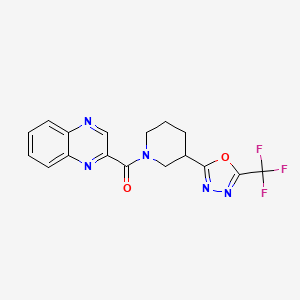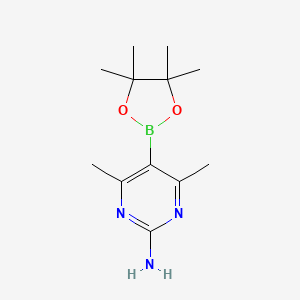![molecular formula C17H17ClN2O3 B2593329 methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate CAS No. 1280969-56-3](/img/structure/B2593329.png)
methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is an organic compound with a complex structure that includes a benzyl group, a chloropyridine moiety, and a formamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The starting material, 6-chloropyridine, is often synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Benzylation: : The chloropyridine intermediate is then subjected to benzylation. This step involves the reaction of the chloropyridine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Formamidation: : The benzylated chloropyridine is reacted with formamide or a formamide derivative under acidic or basic conditions to introduce the formamido group.
-
Esterification: : Finally, the formamido intermediate is esterified with methyl 3-bromopropanoate in the presence of a base like triethylamine (TEA) or sodium methoxide (NaOMe) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the formamido group, converting it to an amine.
-
Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through various interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chloropyridine moiety might facilitate binding to specific sites, while the formamido group could participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[N-benzyl-1-(pyridin-3-yl)formamido]propanoate: Lacks the chlorine atom, which might affect its reactivity and binding properties.
Methyl 3-[N-benzyl-1-(6-methylpyridin-3-yl)formamido]propanoate: The methyl group instead of chlorine could lead to different steric and electronic effects.
Methyl 3-[N-benzyl-1-(4-chloropyridin-3-yl)formamido]propanoate: The position of the chlorine atom changes, potentially altering its chemical behavior and biological activity.
Uniqueness
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature might confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
methyl 3-[benzyl-(6-chloropyridine-3-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)9-10-20(12-13-5-3-2-4-6-13)17(22)14-7-8-15(18)19-11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUACYGUDBVZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)



![N-(4-chlorophenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2593259.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)



![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)
